molecular formula C28H29N3O6S2 B2917517 ethyl 6-acetyl-2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 449769-67-9

ethyl 6-acetyl-2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No. B2917517
CAS RN: 449769-67-9
M. Wt: 567.68
InChI Key: CRXGNIQZOWPSKQ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and rings, including a dihydroquinoline ring, a sulfonyl group, a benzamido group, and a tetrahydrothieno pyridine ring. These groups are common in many biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The dihydroquinolinone ring, in particular, is a core structural component in various biologically active compounds .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Dihydroquinolinones can undergo a variety of reactions, including those mediated by Brønsted or Lewis acids .

Scientific Research Applications

Chemical Synthesis and Characterization

A study by Patel et al. (2009) describes the synthesis of various bioactive molecules, including those with structures similar to the specified compound. These molecules were screened for antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities, indicating potential applications in drug development (Patel, Sreenivasa, Jayachandran, & Kumar, 2009).

Zaki et al. (2017) explored the synthesis of new Tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline derivatives, highlighting methodologies relevant to the synthesis of complex organic compounds with potential pharmacological activities (Zaki, Radwan, & El-Dean, 2017).

Paronikyan et al. (2016) synthesized Pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines and Pyrimido[4′,5′:4,5]thieno[2,3-c]isoquinolines, which are chemically related, demonstrating the versatility and potential of these compounds in chemical synthesis (Paronikyan, Dashyan, Minasyan, & Stepanyan, 2016).

Antimicrobial and Antibacterial Properties

Desai et al. (2007) synthesized new Quinazolines with potential as antimicrobial agents, providing insights into the antimicrobial applications of structurally related compounds (Desai, Shihora, & Moradia, 2007).

Raju et al. (2010) conducted a study on the synthesis of Tetrahydropyridines and Pyridines with significant antimycobacterial activity. This highlights the potential of related compounds in the treatment of bacterial infections (Raju, Stephen, Subbu, Debjani, Perumal, & Dharmarajan, 2010).

properties

IUPAC Name

ethyl 6-acetyl-2-[[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N3O6S2/c1-3-37-28(34)25-22-14-16-30(18(2)32)17-24(22)38-27(25)29-26(33)20-10-12-21(13-11-20)39(35,36)31-15-6-8-19-7-4-5-9-23(19)31/h4-5,7,9-13H,3,6,8,14-17H2,1-2H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRXGNIQZOWPSKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)C)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

567.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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